molecular formula C6H3Cl2N2NaO B12643649 Sodium 2,5-dichlorophenyl-N-nitrosoamide CAS No. 6259-27-4

Sodium 2,5-dichlorophenyl-N-nitrosoamide

Katalognummer: B12643649
CAS-Nummer: 6259-27-4
Molekulargewicht: 212.99 g/mol
InChI-Schlüssel: AFOINDWJBKIFCC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves several steps. One common method includes the reaction of 2,5-dichloroaniline with sodium nitrite in the presence of an acid to form the nitrosoamide . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

Sodium 2,5-dichlorophenyl-N-nitrosoamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Sodium 2,5-dichlorophenyl-N-nitrosoamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.

    Industry: It is used in the manufacturing of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves its interaction with specific molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect certain enzymatic activities and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Sodium 2,5-dichlorophenyl-N-nitrosoamide is part of a broader class of compounds known as nitrosamides. Similar compounds include:

Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of chlorine atoms, which influence its reactivity and applications .

Eigenschaften

CAS-Nummer

6259-27-4

Molekularformel

C6H3Cl2N2NaO

Molekulargewicht

212.99 g/mol

IUPAC-Name

sodium;(2,5-dichlorophenyl)-nitrosoazanide

InChI

InChI=1S/C6H4Cl2N2O.Na/c7-4-1-2-5(8)6(3-4)9-10-11;/h1-3H,(H,9,11);/q;+1/p-1

InChI-Schlüssel

AFOINDWJBKIFCC-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=C(C=C1Cl)[N-]N=O)Cl.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.